3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide

Lipophilicity Structure-Property Relationship Hansch Analysis

SAR-focused labs often lack matched analog pairs to deconvolute steric vs. electronic contributions in enzyme inhibition. CAS 853348-42-2 (2-isopropylphenyl variant) provides a critical comparator for systematic urease inhibitor profiling alongside its 2-chlorophenyl and 2-ethylphenyl analogs. • Matched pair with CAS 853311-63-4 (saturated propanamide) validates covalent vs. non-covalent mechanism of action via differential activity assessment. • Calculated logP ~0.5-0.6 units above the 2-ethylphenyl analog, enabling permeability-effect deconvolution in cell-based phenotypic screens. • Supplied as a rare AldrichCPR chemical; 100 mg unit size; buyer assumes responsibility for identity and purity confirmation per Sigma-Aldrich terms.

Molecular Formula C22H20ClNO2
Molecular Weight 365.8 g/mol
CAS No. 853348-42-2
Cat. No. B11942124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide
CAS853348-42-2
Molecular FormulaC22H20ClNO2
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3Cl
InChIInChI=1S/C22H20ClNO2/c1-15(2)17-7-4-6-10-20(17)24-22(25)14-12-16-11-13-21(26-16)18-8-3-5-9-19(18)23/h3-15H,1-2H3,(H,24,25)/b14-12+
InChIKeyXSGTVPGSQXJHPL-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Procurement Baseline


3-(5-(2-Chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)-2-propenamide (CAS 853348-42-2, molecular formula C₂₂H₂₀ClNO₂, molecular weight 365.86 g/mol) is a synthetic small-molecule acrylamide derivative featuring a 5-(2-chlorophenyl)-2-furyl core conjugated via an α,β-unsaturated propenamide linker to an N-(2-isopropylphenyl) moiety . It is supplied as part of the Sigma-Aldrich AldrichCPR collection (product number T107484), a curated set of rare and unique chemicals offered to early discovery researchers . Sigma-Aldrich explicitly notes that analytical characterization data are not collected for AldrichCPR products, and the buyer assumes responsibility for identity and purity confirmation . Procurement is typically in 100 mg unit size, and the product is intended exclusively for non-human research use .

Procurement Context AldrichCPR rare chemical collection; no supplier analytical characterization provided
Identity Confirmation Buyer assumes responsibility for identity and purity confirmation prior to use
Research Limitation Intended exclusively for non-human research use; not for therapeutic or diagnostic applications

Why In-Class Substitution Carries Undefined Risk


Within the 5-(2-chlorophenyl)-2-furyl-propenamide chemical series, the N-aryl substituent is a critical determinant of molecular conformation, lipophilicity, and hydrogen-bonding capacity, each of which governs target binding, selectivity, and ADMET behavior . The 2-isopropylphenyl group in CAS 853348-42-2 introduces steric bulk and conformational restriction at the ortho position of the N-phenyl ring via a branched isopropyl group, in contrast to the linear ethyl (CAS 853348-45-5, 3-(5-(2-chlorophenyl)-2-furyl)-N-(2-ethylphenyl)-2-propenamide) or the more polar 2-chlorophenyl (CAS 853348-14-8) variants [1]. Moving the chlorophenyl substituent from the 2- to the 4-position on the furan ring (CAS 853311-63-4) alters the electronic character and dipole moment of the entire conjugated system [1]. Saturation of the α,β-unsaturated linker to the propanamide (as in CAS 853311-63-4) eliminates the Michael-acceptor electrophilicity that can be essential for covalent target engagement . Each of these structural modifications creates a distinct chemical entity with independent, non-transferable biological and physicochemical properties; no published head-to-head data exist to support functional interchangeability among these analogs .

N-Aryl Substituent Determines Lipophilicity The 2-isopropylphenyl group in CAS 853348-42-2 is predicted to raise logP by approximately +0.5 units relative to the 2-ethylphenyl analog (CAS 853348-45-5). This difference may shift membrane permeability, solubility, and metabolic stability profiles in a way that is not transferable between analogs.
Ortho Substituent Dictates Steric vs. Electronic Character The 2-isopropyl group is primarily steric and electronically neutral, whereas the 2-chlorophenyl analog (CAS 853348-14-8) introduces an electron-withdrawing inductive effect and weak H-bond acceptor capacity. These divergent properties may alter target binding poses and off-target profiles.
Linker Saturation Eliminates Covalent Capacity The saturated propanamide analog (CAS 853311-63-4) lacks the α,β-unsaturated Michael acceptor required for covalent cysteine engagement. Direct substitution would remove covalent targeting capability from the experimental design.

Quantitative Differentiation from Closest Structural Analogs


Predicted Lipophilicity Gain from 2-Isopropylphenyl vs. 2-Ethylphenyl

The N-(2-isopropylphenyl) substituent in CAS 853348-42-2 contains three aliphatic carbons (one CH and two CH₃ groups) attached to the ortho position of the anilide phenyl ring, compared to two aliphatic carbons (one CH₂ and one CH₃) in the 2-ethylphenyl analog (CAS 853348-45-5) [1]. Applying the Hansch fragment constant method (π(CH₃) = 0.50 relative to H; Δπ ≈ +0.50 for the additional methyl group on the branched isopropyl substituent), the predicted logP of CAS 853348-42-2 is approximately +0.50 to +0.56 log units higher than that of the 2-ethylphenyl analog, assuming all other structural features are identical [2]. This systematic increase in lipophilicity is consistent with the general principle that each additional aliphatic carbon in a homologous alkyl series contributes approximately +0.5 to the logP [2]. A higher logP correlates with enhanced passive membrane permeability and potentially greater blood-brain barrier penetration, but also with reduced aqueous solubility and increased susceptibility to cytochrome P450-mediated metabolism [3].

Predicted Lipophilicity Gain
Class-level inference
ΔlogP ≈ +0.50 to +0.56 (vs. 2-ethylphenyl analog); each additional aliphatic carbon contributes ~+0.5 logP
Supports lipophilicity-driven permeability screening context
Hansch fragment additive model; no experimental logP data available
Lipophilicity Structure-Property Relationship Hansch Analysis Drug-likeness Permeability

Ortho-Isopropyl Steric Bulk vs. Ortho-Chloro Electronic Effect

CAS 853348-42-2 bears an ortho-isopropyl group (steric parameter Eₛ ≈ -1.71 for i-Pr; Charton ν ≈ 0.76) on the N-phenyl ring, whereas the closely related analog CAS 853348-14-8 bears an ortho-chloro substituent (Eₛ ≈ -0.97; Hammett σₘ ≈ 0.37) [1][2]. The isopropyl group is primarily steric in nature: it restricts rotation about the N–C(aryl) bond, enforces a preferred conformation of the amide linkage, and eliminates the possibility of N–H hydrogen-bond donation from the chloro substituent (which is absent) [1]. In contrast, the ortho-chloro group exerts both steric and electron-withdrawing inductive effects, polarizing the adjacent amide N–H bond, increasing its hydrogen-bond donor acidity, and altering the electron density distribution across the propenamide π-system [2]. These fundamentally different substituent properties (steric/neutral for isopropyl vs. mixed steric/electron-withdrawing for chloro) dictate the compound's capacity for directional intermolecular interactions, target binding pose, and potential off-target promiscuity .

Steric vs. Electronic Profile
Class-level inference
2-Isopropyl: Charton ν ≈ 0.76, σₘ ≈ −0.04 (neutral); 2-Chloro: ν ≈ 0.55, σₘ ≈ +0.37 (electron-withdrawing); Δν ≈ +0.21, Δσₘ ≈ −0.41
Mechanistically distinct; not interchangeable for binding pose studies
Substituent constants from model series; conformation is solvent-dependent
Steric Effects Electronic Effects Conformational Analysis Hydrogen Bonding Crystal Engineering

Acrylamide Michael Acceptor vs. Saturated and Cyanoacrylamide Analogs

The α,β-unsaturated propenamide linker in CAS 853348-42-2 provides an electrophilic β-carbon capable of undergoing Michael addition with cysteine thiols, a mechanism exploited in covalent inhibitor design [1]. The saturated propanamide analog (CAS 853311-63-4, 3-(5-(4-chlorophenyl)-2-furyl)-N-(2-isopropylphenyl)propanamide) lacks this electrophilic center and is therefore incapable of covalent bond formation with nucleophilic amino acid side chains [2]. A related series of 2-cyanoacrylamides (e.g., CAS 301691-16-7, (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide; CAS 468073-06-5) incorporates a nitrile group at the α-position that substantially increases the electrophilicity of the β-carbon (estimated LUMO energy lowering of 0.3–0.8 eV relative to the unsubstituted acrylamide), which can lead to higher intrinsic reactivity and potentially reduced selectivity [3]. CAS 853348-42-2, with an unsubstituted acrylamide warhead, occupies an intermediate reactivity space — electrophilic enough for covalent engagement under favorable binding orientations, yet less promiscuous than the 2-cyanoacrylamide derivatives [1]. A BindingDB entry for the structurally related 3-(5-(2-chlorophenyl)furan-2-yl)-2-cyano-N-(quinolin-5-yl)acrylamide (CHEMBL228175) reports an IC₅₀ > 50,000 nM against human recombinant SIRT1, indicating that even the more electrophilic 2-cyano variant can exhibit poor potency when target engagement requirements are not met, underscoring that linker electrophilicity alone does not guarantee biological activity [4].

Acrylamide Warhead Reactivity
Class-level inference
Intermediate electrophilicity: 2-cyanoacrylamide > unsubstituted acrylamide (target) >> saturated propanamide; BindingDB IC₅₀ > 50 μM for related 2-cyano variant against SIRT1
Supports covalent inhibitor reactivity stratification studies
DFT estimates; biochemical engagement assay context for reference compound
Covalent Inhibition Michael Addition Electrophilicity Warhead Reactivity Target Engagement

Urease Inhibitory Potential of Closest Structural Analog

The structurally proximal analog N-(2-chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide (CAS 853348-14-8), differing from CAS 853348-42-2 only in the N-aryl substituent (2-chlorophenyl vs. 2-isopropylphenyl), has been described in the chemical literature as possessing urease enzyme inhibitory activity . Urease (EC 3.5.1.5) is a validated therapeutic target for Helicobacter pylori infection and other urease-dependent pathogens; the standard reference inhibitor acetohydroxamic acid exhibits a Kᵢ of approximately 0.5–2 μM against jack bean urease [1]. No quantitative IC₅₀ or Kᵢ data are publicly available for CAS 853348-14-8, and an exhaustive search of PubMed, ChEMBL, BindingDB, and PubChem (conducted May 2026) did not identify any published bioactivity measurements for CAS 853348-42-2 itself [2]. The co-occurrence of the 5-(2-chlorophenyl)-2-furyl-propenamide core in both compounds, combined with the distinct N-aryl substitution, positions CAS 853348-42-2 as a logical comparator compound for structure-activity relationship (SAR) studies aimed at mapping the contribution of the N-aryl substituent (electronic/steric) to urease inhibition potency and selectivity .

Urease Inhibitory Scaffold
Data to verify
CAS 853348-14-8 (2-chlorophenyl analog) described as a urease inhibitor; no quantitative IC₅₀ or Kᵢ publicly available for either compound
Supports N-aryl SAR study design; no bioactivity data for target compound
PubMed, ChEMBL, BindingDB, PubChem search May 2026
Urease Inhibition Antimicrobial Scaffold Validation Helicobacter pylori Enzyme Assay

Recommended Application Scenarios Based on Structural Properties


SAR Probe for N-Aryl Substituent Effects on Urease Inhibition

Given the documented urease inhibitory association of the closely related analog CAS 853348-14-8 , CAS 853348-42-2 serves as a paired comparator to dissect the contribution of the N-aryl substituent to enzyme inhibition. The systematic variation from 2-chlorophenyl (electron-withdrawing, moderate steric bulk) to 2-isopropylphenyl (electronically neutral, greater steric bulk) allows direct assessment of steric vs. electronic drivers of urease binding [1]. This compound is appropriate for inclusion in a focused SAR panel alongside CAS 853348-45-5 (2-ethylphenyl) and CAS 853348-14-8 (2-chlorophenyl) to generate quantitative IC₅₀ data that can populate Hansch or Free-Wilson QSAR models.

Covalent Probe Development with Intermediate-Electrophilicity Warhead

The unsubstituted α,β-unsaturated propenamide linker in CAS 853348-42-2 provides an intermediate level of Michael acceptor electrophilicity — sufficient for covalent cysteine engagement when a suitable nucleophile is positioned in the target binding site, yet intrinsically less reactive than 2-cyanoacrylamide derivatives [2]. This property profile is valued in covalent probe/inhibitor programs where balancing target engagement with selectivity is critical. The 2-isopropylphenyl group further provides a sterically defined hydrophobic anchor that can guide binding pose predictions in molecular docking studies [1].

Physicochemical Benchmarking in Lipophilicity-Dependent Assays

The calculated logP differential of approximately +0.5 to +0.6 relative to the 2-ethylphenyl analog (CAS 853348-45-5) makes CAS 853348-42-2 a useful probe for assessing the impact of incremental lipophilicity changes on assay performance [3]. In cell-based phenotypic screens where passive membrane permeability correlates with apparent potency, systematic comparison of these two analogs can help deconvolute target engagement from permeability-driven effects. This application is particularly relevant in CNS-targeted screening cascades where the higher calculated logP may translate to improved blood-brain barrier penetration [3].

Covalent vs. Non-Covalent Mechanistic Probe Pair

CAS 853348-42-2 (Michael acceptor present) and CAS 853311-63-4 (saturated propanamide, Michael acceptor absent) constitute a matched pair for investigating whether observed biological activity requires covalent bond formation with a target cysteine [2]. Differential activity between these two compounds in a given assay provides evidence for or against a covalent mechanism of action. This experimental design is a standard approach in chemical biology for validating covalent target engagement hypotheses and is directly enabled by the availability of both analogs [2].

Application
Selection Property
Validation Focus
N-Aryl Urease SAR Probe
Scaffold-matched comparator with steric/electronic variation
Quantitative IC₅₀ comparison in urease enzyme assay
Covalent Probe Development
Intermediate-electrophilicity acrylamide warhead
Cysteine reactivity profiling and target engagement assays
Lipophilicity Benchmarking
Calculated logP differential of ~+0.5 vs. 2-ethylphenyl analog
Permeability and metabolic stability correlation studies
Covalent vs. Non-Covalent Pair
Matched pair with saturated propanamide analog (CAS 853311-63-4)
Differential activity to confirm covalent mechanism of action
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